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An In-depth Technical Guide to the Odor and Flavor Profile of 2-Ethyl-5-methylpyrazine

Introduction
2-Ethyl-5-methylpyrazine (CAS No. 13360-64-0) is a heterocyclic, nitrogen-containing volatile

organic compound that plays a crucial role in the sensory profile of numerous thermally

processed foods.[1] As a member of the pyrazine class, it is renowned for its potent and

characteristic aroma, which is primarily generated during the Maillard reaction between amino

acids and reducing sugars.[1][2] This compound is a key flavoring agent and fragrance

ingredient, valued for its ability to impart desirable nutty, roasted, and savory notes.[2][3] It is

naturally found in a variety of products, including coffee, chocolate, baked goods, roasted nuts,

and some savory snacks.[1][2][4] This technical guide provides a comprehensive overview of

the odor and flavor profile of 2-Ethyl-5-methylpyrazine, its formation pathways, and the

detailed experimental protocols used for its sensory and instrumental analysis.

Sensory Profile: Odor and Flavor
The organoleptic properties of 2-Ethyl-5-methylpyrazine are complex and highly sought after

by flavorists. Its aroma is predominantly characterized by strong nutty and roasted notes.[3][4]

Depending on its concentration and the food matrix, its profile can encompass a wide range of

descriptors.

Primary Descriptors:
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Nutty: A dominant characteristic, often compared to roasted peanuts or hazelnuts.[2][5]

Roasted: Reminiscent of roasted coffee beans, cocoa, and toasted barley.[5][6]

Earthy: A subtle, underlying earthy note is often present.[4]

Secondary and Tertiary Descriptors:

Coffee-like[2][5]

Cocoa/Chocolate-like[1][5]

Bready/Toasted[2]

Grassy[1][7]

Savory[2][3]

Sweet and Pungent[8]

This versatile profile makes 2-Ethyl-5-methylpyrazine an indispensable component for

building and enhancing the flavor of a wide array of food products, from boosting the richness

of coffee and chocolate to adding a satisfying toasted character to snacks and baked goods.[2]

Quantitative and Physicochemical Data
A summary of key identification numbers, regulatory status, and physical properties for 2-Ethyl-
5-methylpyrazine is provided below.
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Parameter Value Reference

Chemical Name 2-Ethyl-5-methylpyrazine [1]

Synonyms
2-Methyl-5-ethylpyrazine; 5-

Ethyl-2-methylpyrazine
[9][10]

CAS Number 13360-64-0 [1][10]

Molecular Formula C₇H₁₀N₂ [1][10]

Molecular Weight 122.17 g/mol [1]

FEMA Number 3154 [1][11]

JECFA Number 770 [1]

Regulatory Status

JECFA: No safety concern at

current intake levels as a

flavoring agent.

[1][11]

Appearance
Colorless to slightly yellow

liquid
[1][5]

Odor Nutty, roasted, grassy [1][5]

Boiling Point 57.0 °C @ 10.00 mm Hg [5]

Flash Point 58.89 °C (138.00 °F) [5]

Solubility
Soluble in water and organic

solvents
[1][5]

Biochemical Formation Pathway
2-Ethyl-5-methylpyrazine is a well-known product of the Maillard reaction.[1] This complex

series of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar

with an amino compound (typically an amino acid) upon heating. The subsequent cascade of

reactions, including Strecker degradation, leads to the formation of α-aminocarbonyl

intermediates, which are the direct precursors to pyrazines. Two molecules of these

intermediates condense to form a dihydropyrazine ring, which is then oxidized to the stable,

aromatic pyrazine. Specific amino acids can influence the resulting pyrazine structure; for
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instance, lysine-containing reaction mixtures are known to produce 2-ethyl-5-methylpyrazine,

while alanine can contribute the C2 element of the ethyl group.[12][13]
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Caption: Simplified Maillard reaction pathway for 2-Ethyl-5-methylpyrazine formation.

Experimental Protocols
The characterization of 2-Ethyl-5-methylpyrazine's flavor profile relies on a combination of

sensory evaluation and instrumental analysis.

Protocol 1: Descriptive Sensory Analysis
Objective: To qualitatively and quantitatively describe the sensory attributes of 2-Ethyl-5-
methylpyrazine using a trained human panel.

Methodology:

Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and

availability.

Conduct training sessions over several weeks.[14][15] Panelists are familiarized with a

range of aroma standards relevant to pyrazines (e.g., nutty, roasted, coffee, cocoa,

earthy).
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Develop a standardized lexicon of sensory descriptors with reference standards for each

attribute to ensure panelist calibration and consistency.[14]

Sample Preparation:

Prepare a stock solution of 2-Ethyl-5-methylpyrazine in a neutral solvent (e.g., propylene

glycol or water).

Create a series of dilutions to be evaluated. For flavor analysis, the compound is

incorporated into a simple, neutral food base (e.g., unsalted cracker dough, sugar water)

at various concentrations. A control sample (blank base) must be included.

Evaluation Procedure:

Samples are presented to panelists in a controlled environment (sensory booths with

controlled lighting and air circulation).

Samples are coded with random three-digit numbers to prevent bias.

Panelists evaluate the samples for aroma (orthonasal) and then flavor (retronasal), rating

the intensity of each previously agreed-upon descriptor on a structured scale (e.g., a 15-

cm line scale anchored from "not perceptible" to "very strong").

Data Analysis:

Intensity ratings are converted to numerical data.

Analysis of Variance (ANOVA) is used to determine significant differences in attribute

intensities between samples.

Results are often visualized using spider or radar plots to compare the sensory profiles of

different concentrations.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific aroma-active compounds, including 2-Ethyl-5-
methylpyrazine, in a complex volatile mixture extracted from a food product.
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Methodology:

Volatile Compound Extraction (HS-SPME):

Sample Preparation: Homogenize 2-5 g of the food sample (e.g., ground roasted coffee)

and place it into a 20 mL headspace vial.[16] An internal standard may be added for

subsequent quantification.

Extraction: The vial is sealed and heated (e.g., 80°C for 20 minutes) with agitation to allow

volatile compounds to partition into the headspace.[16]

Adsorption: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is

exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

[16]

GC-O System Analysis:

Desorption: The SPME fiber is inserted into the heated injection port of the gas

chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto

the GC column.[16]

Separation: The compounds are separated based on their volatility and affinity for the

stationary phase of the capillary column (e.g., DB-WAXplus).[17]

Detection: At the end of the column, the effluent is split. One portion goes to a chemical

detector (e.g., a Mass Spectrometer or Flame Ionization Detector), while the other portion

is directed to a sniffing port.

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the

time, duration, and description of each perceived aroma.[18][19]

Data Analysis:

The data from the chemical detector (chromatogram) is aligned with the sensory data from

the olfactometry assessment (aromagram).
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This allows for the identification of the specific compound responsible for each aroma

event. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine

the relative potency of each odorant.[19]
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Caption: Experimental workflow for the analysis of volatile flavor compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b082492?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-Ethyl-5-methylpyrazine is a cornerstone flavor compound, providing essential nutty,

roasted, and savory notes that define many of our most enjoyed foods. Its formation is

intrinsically linked to thermal processing through the Maillard reaction, making it a key indicator

of cooked flavor development. A thorough understanding of its sensory profile, achieved

through rigorous descriptive analysis and advanced instrumental techniques like GC-O, is vital

for food scientists and researchers. This knowledge enables the precise control and

optimization of flavor in product development, ensuring the creation of appealing and high-

quality consumer goods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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